2-Fluoro-4-methylbenzyl alcohol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methylbenzyl alcohol typically involves the fluorination of 4-methylbenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where 4-methylbenzyl alcohol is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methylbenzyl alcohol can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.
Reduction: LiAlH4 in anhydrous ether or THF (tetrahydrofuran).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: 2-Fluoro-4-methylbenzaldehyde or 2-Fluoro-4-methylbenzoic acid.
Reduction: 2-Fluoro-4-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-methylbenzyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methylbenzyl alcohol depends on its specific application. In biochemical contexts, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific molecular targets, thereby modulating biological pathways .
Comparison with Similar Compounds
4-Fluorobenzyl alcohol: Similar structure but lacks the methyl group at the fourth position.
2-Fluorobenzyl alcohol: Lacks the methyl group, making it less sterically hindered.
4-Methylbenzyl alcohol: Lacks the fluorine atom, resulting in different electronic properties.
Uniqueness: 2-Fluoro-4-methylbenzyl alcohol is unique due to the combined presence of both the fluorine atom and the methyl group, which can influence its reactivity and interactions with other molecules. This dual substitution can enhance its utility in various chemical and biological applications compared to its simpler analogs .
Properties
IUPAC Name |
(2-fluoro-4-methylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXNIIRIRHQSSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380959 |
Source
|
Record name | 2-Fluoro-4-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252004-38-9 |
Source
|
Record name | 2-Fluoro-4-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252004-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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